molecular formula C6H6ClNO5S B2894650 Methyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate CAS No. 2193058-76-1

Methyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate

Cat. No.: B2894650
CAS No.: 2193058-76-1
M. Wt: 239.63
InChI Key: KFEXWDOQVKNZEJ-UHFFFAOYSA-N
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Description

Methyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate is a chemical compound with the molecular formula C6H4ClNO5S. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is known for its reactivity due to the presence of the chlorosulfonyl group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate typically involves the chlorosulfonation of a suitable oxazole precursor. One common method includes the reaction of methyl 5-methyl-1,2-oxazole-3-carboxylate with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems ensures consistent quality and higher efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl derivative.

    Oxidation Reactions: It can undergo oxidation to form sulfonic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Reagents like amines (e.g., methylamine) or alcohols (e.g., methanol) are commonly used under basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

Major Products Formed

    Sulfonamide Derivatives: Formed through substitution with amines.

    Sulfonate Esters: Formed through substitution with alcohols.

    Sulfonyl Derivatives: Formed through reduction.

    Sulfonic Acids: Formed through oxidation.

Scientific Research Applications

Methyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate involves its reactivity towards nucleophiles due to the presence of the chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The compound’s ability to undergo various chemical reactions makes it a versatile tool in chemical biology and medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloro-3-chlorosulfonyl-2-thiophene carboxylate
  • Methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate
  • Methyl 5-chlorosulfonyl-4-methoxythiophene-3-carboxylate

Uniqueness

Methyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate is unique due to its oxazole ring structure, which imparts distinct chemical properties compared to thiophene or furan derivatives. The presence of the chlorosulfonyl group further enhances its reactivity, making it a valuable intermediate in the synthesis of complex organic molecules.

Properties

IUPAC Name

methyl 5-(chlorosulfonylmethyl)-1,2-oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO5S/c1-12-6(9)5-2-4(13-8-5)3-14(7,10)11/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEXWDOQVKNZEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=C1)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2193058-76-1
Record name methyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate
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